molecular formula C10H7IN2 B13862137 5-iodo-3-phenylPyridazine

5-iodo-3-phenylPyridazine

Cat. No.: B13862137
M. Wt: 282.08 g/mol
InChI Key: HSKREQKDTASANS-UHFFFAOYSA-N
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Description

5-Iodo-3-phenylPyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-3-phenylPyridazine typically involves the iodination of 3-phenylPyridazine. A common method includes the reaction of 3-phenylPyridazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-3-phenylPyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Iodo-3-phenylPyridazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-iodo-3-phenylPyridazine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    3-PhenylPyridazine: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    5-Bromo-3-phenylPyridazine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    5-Chloro-3-phenylPyridazine:

Uniqueness: The presence of the iodine atom in 5-iodo-3-phenylPyridazine enhances its reactivity, making it a valuable intermediate in organic synthesis

Properties

Molecular Formula

C10H7IN2

Molecular Weight

282.08 g/mol

IUPAC Name

5-iodo-3-phenylpyridazine

InChI

InChI=1S/C10H7IN2/c11-9-6-10(13-12-7-9)8-4-2-1-3-5-8/h1-7H

InChI Key

HSKREQKDTASANS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC(=C2)I

Origin of Product

United States

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